2-溴苯-1,4-二胺

描述

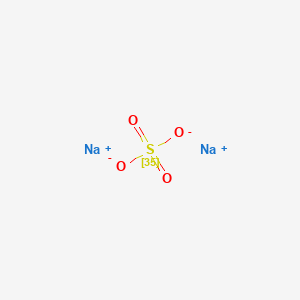

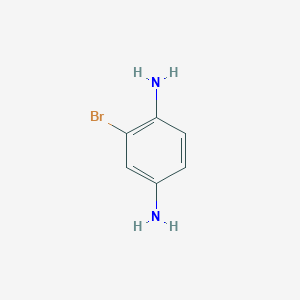

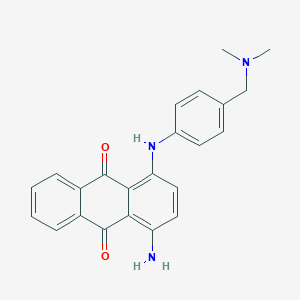

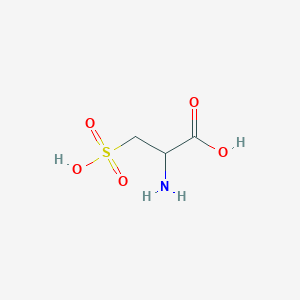

2-Bromobenzene-1,4-diamine (2-BBDA) is a versatile and useful organic chemical compound used in a wide variety of scientific and industrial applications. It is a brominated aromatic amine, which is a combination of an aromatic ring and an amine group. The chemical structure of 2-BBDA is C6H8BrN2. It is a colorless liquid with a strong odor. Its melting point is -7.3°C and its boiling point is 135°C.

科学研究应用

照相处理方法中过氧化氢漂白催化剂

专利中报道了化合物“2-溴-N1, N1, N4, N4-四甲基-苯-1,4-二胺”作为照相处理方法中过氧化氢漂白的催化剂 . 此应用意义重大,因为它提高了漂白过程的效率,改善了照片的质量。

合成与表征

“2-溴-N1, N1, N4, N4-四甲基-苯-1,4-二胺”的合成和表征已在化学文献中报道 . 该化合物通过加热N,N,N',N'-四甲基-苯-1,4-二胺、n-BuLi和TMEDA的混合物至回流而合成 . 此过程对于生产用于各种应用的化合物至关重要。

制备荧光偶极喹喔啉衍生物的前体

“4-溴-1,2-二氨基苯”,一种与“2-溴苯-1,4-二胺”类似的化合物,可用作制备荧光偶极喹喔啉衍生物的前体 . 这些衍生物可以作为潜在的发光和电子传输材料找到应用 .

6-溴-2-甲基苯并咪唑的合成

“4-溴-1,2-二氨基苯”也可用于合成6-溴-2-甲基苯并咪唑 . 该化合物在药物化学领域有潜在的应用。

储存和处理

化合物“2-溴苯-1,4-二胺”应储存在阴凉处,密封在干燥的地方,温度为2-8°C . 此信息对于在实验中处理该化合物的研究人员和科学家至关重要。

安全信息

化合物“2-溴苯-1,4-二胺”具有一定的安全信息。 它被归类为GHS07危险类别,信号词为“警告” . 危险声明包括H302、H315、H319和H335 . 此信息对于确保在研究应用中安全处理和使用该化合物至关重要。

安全和危害

2-Bromobenzene-1,4-diamine is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

It’s known that benzene derivatives can interact with various biological targets, depending on their specific functional groups and structure .

Mode of Action

2-Bromobenzene-1,4-diamine, like other benzene derivatives, can undergo electrophilic aromatic substitution . This process involves the formation of a sigma bond with the benzene ring, generating a positively charged intermediate . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can influence various biochemical pathways, depending on their specific functional groups and structure .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2893±200 °C, a melting point of 65-69°C (dec) (lit), and a vapor pressure of 000222mmHg at 25°C . These properties can influence the compound’s bioavailability.

Result of Action

It’s known that benzene derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups and structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromobenzene-1,4-diamine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, its solubility in various solvents can affect its distribution and action in different environments .

属性

IUPAC Name |

2-bromobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGULVTOQNLILMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363957 | |

| Record name | 2-bromobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13296-69-0 | |

| Record name | 2-bromobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)

![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)

![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)

![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)